molecular formula C25H21O2P B14461265 Diphenylmethyl diphenylphosphinate CAS No. 66004-00-0

Diphenylmethyl diphenylphosphinate

Katalognummer: B14461265
CAS-Nummer: 66004-00-0
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: FZVJFIIONYNCOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenylmethyl diphenylphosphinate is an organophosphorus compound characterized by the presence of both diphenylmethyl and diphenylphosphinate groups. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diphenylmethyl diphenylphosphinate typically involves the reaction of diphenylphosphinic chloride with diphenylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions: Diphenylmethyl diphenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diphenylmethyl diphenylphosphine oxide, diphenylmethyl diphenylphosphine, and various substituted derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Diphenylmethyl diphenylphosphinate finds applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of diphenylmethyl diphenylphosphinate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s phosphinate group plays a crucial role in these interactions, often forming stable complexes with metal ions and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

    Diphenylphosphine: Known for its use as a ligand in catalysis.

    Diphenylphosphinic chloride: A precursor in the synthesis of various organophosphorus compounds.

    Diphenylmethylphosphine oxide: Shares similar oxidation properties

Uniqueness: Diphenylmethyl diphenylphosphinate is unique due to its dual functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both academic research and industrial applications .

Eigenschaften

CAS-Nummer

66004-00-0

Molekularformel

C25H21O2P

Molekulargewicht

384.4 g/mol

IUPAC-Name

[diphenylphosphoryloxy(phenyl)methyl]benzene

InChI

InChI=1S/C25H21O2P/c26-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)27-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H

InChI-Schlüssel

FZVJFIIONYNCOT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.